molecular formula C15H31NO B3133246 Pentadecanamide CAS No. 3843-51-4

Pentadecanamide

Cat. No. B3133246
CAS RN: 3843-51-4
M. Wt: 241.41 g/mol
InChI Key: RQGCQWARLQDMCZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Pentadecanamide includes a chain of 15 carbon atoms with an amide group at one end . The molecular formula is C15H31NO and the molecular weight is 241.41 g/mol .

Scientific Research Applications

PET and Drug Research

Pentadecanamide's applications in scientific research extend to the realm of drug research and development, particularly in its use with Positron Emission Tomography (PET). PET has emerged as a potent scientific tool in examining the behavioral, therapeutic, and toxic properties of drugs, offering direct assessment of both pharmacokinetic and pharmacodynamic events. This encompasses applications in humans and animals, aiding in the understanding of molecular mechanisms underlying drug action (Fowler et al., 1999).

Biomarker for Dietary Intake

In nutritional research, pentadecanoic acid (C15:0), a compound related to pentadecanamide, has been studied for its potential as a biomarker of dairy foods intake. This research found significant associations between C15:0 and the intake of high-fat dairy products, suggesting its utility in objectively assessing dietary intake (Albani et al., 2016).

Antisickling Activity

Pentadecanamide also finds application in the study of antisickling activity, particularly in traditional medicinal plants used in the management of sickle cell anemia. The study of anthocyanins from plants like Bombax pentadrum, which contain pentadecanamide-related compounds, demonstrates significant antisickling activity, thereby justifying their use in traditional medicine (Mpiana et al., 2008).

Antimicrobial Activity Against Leishmania

Research into the antimicrobial properties of pentadecane, closely related to pentadecanamide, against Leishmania infantum parasites in vitro has shown promising results. The study found that pentadecane effectively decreases the growth of these parasites, highlighting its potential for antimicrobial applications (Bruno et al., 2015).

Thermal Energy Storage

Pentadecanamide and its derivatives, like pentadecane, are used in thermal energy storage applications. The microencapsulation of pentadecane with a poly(melamine‐urea‐formaldehyde) shell for thermal energy storage exemplifies this application. Such materials have demonstrated suitable phase transition temperature ranges and heat enthalpy values for effective thermal energy storage (Konuklu & Erzin, 2019).

properties

IUPAC Name

pentadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGCQWARLQDMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959327
Record name Pentadecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentadecanamide

CAS RN

3843-51-4
Record name Pentadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3843-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentadecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of pentadecanamide and what are some of its known biological activities?

A1: Pentadecanamide, also known as N-pentadecanamide or palmitamide, has the molecular formula CH3(CH2)13CONH2. While its full spectroscopic data was not reported in the provided research, it is known to be a saturated fatty acid amide. Research suggests pentadecanamide may possess anxiolytic and anticonvulsant properties. [] Additionally, N-(3-hydroxypropionyl)pentadecanamide, a retroamide derivative of pentadecanamide, has been identified as a selective inhibitor of N-palmitoylethanolamine-selective acid amidase. []

Q2: Has pentadecanamide been found in nature, and if so, what are its potential roles?

A2: Yes, pentadecanamide has been identified as a component of ceramides found in the Red Sea sponge Negombata sp. [] While the specific ecological role of pentadecanamide in this sponge remains unclear, its presence within ceramides suggests potential involvement in cell signaling and membrane structure.

Q3: How does N-(3-hydroxypropionyl)pentadecanamide interact with N-palmitoylethanolamine-selective acid amidase?

A3: While the exact mechanism of inhibition remains to be fully elucidated, N-(3-hydroxypropionyl)pentadecanamide acts as a selective inhibitor of N-palmitoylethanolamine-selective acid amidase. This compound exhibits significantly less inhibitory effect on fatty acid amide hydrolase or the uptake of anandimide, suggesting a specific interaction with the target enzyme. []

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